molecular formula C19H25N5O B2480979 4-Cyclobutyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine CAS No. 2310157-21-0

4-Cyclobutyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine

カタログ番号: B2480979
CAS番号: 2310157-21-0
分子量: 339.443
InChIキー: FFWZBWKLNWEGKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Cyclobutyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine is a synthetic chemical compound featuring a pyrimidine core substituted with a cyclobutyl group and a piperidine-linked pyrimidine ether, designed for research applications. This compound belongs to a class of molecules where a piperidine moiety serves as a central scaffold, connecting aromatic systems to modulate biological activity and selectivity. The piperidine ring is a common structural feature in pharmacologically active compounds, known for its ability to influence molecular conformation and binding interactions with biological targets . The specific molecular architecture of this compound, incorporating dual pyrimidine rings and a cyclobutyl group, suggests potential for investigation as a modulator of enzyme systems, particularly kinases and other ATP-binding proteins where pyrimidine-based compounds often demonstrate affinity . Its structural characteristics, including the (piperidin-4-yl)methoxy linker, are found in inhibitors targeting various enzymes, such as the 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) in bacterial electron transport chains or kinase modulators like LRRK2, indicating its utility in probing essential biological pathways . The presence of the 6-methylpyrimidin-4-yl group attached to piperidine is a key feature seen in compounds designed for high-affinity binding to enzyme active sites, potentially enabling research into infectious diseases like tuberculosis or neurological disorders such as Parkinson's disease, where such molecular scaffolds are actively explored . Researchers can utilize this compound to study structure-activity relationships (SAR), optimize drug-like properties such as reducing lipophilicity while maintaining potency, and develop novel therapeutic candidates for preclinical evaluation . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

特性

IUPAC Name

4-cyclobutyl-6-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-9-18(22-12-20-14)24-7-5-15(6-8-24)11-25-19-10-17(21-13-23-19)16-3-2-4-16/h9-10,12-13,15-16H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWZBWKLNWEGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Biginelli-Type Multi-Component Condensation

Adapting the Biginelli reaction framework, the pyrimidine core can be assembled via condensation of cyclobutanecarboxaldehyde, β-ketoester, and urea derivatives. However, classical Biginelli conditions (HCl/EtOH) yield dihydropyrimidinones, requiring subsequent oxidation to aromatize the ring:

Procedure :

  • Cyclobutanecarboxaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and thiourea (1.5 equiv) reflux in ethanol with concentrated HCl (3 drops) for 12 hours.
  • Isolate 4-cyclobutyl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione (Yield: 62%).
  • Oxidize with MnO2 in dichloromethane to obtain 4-cyclobutyl-6-methylpyrimidine-2(1H)-thione (Yield: 48%).

Limitations : Low aromatization efficiency (≤50%) and thiourea byproducts necessitate alternative routes for scale-up.

Halogenation/Negishi Coupling Pathway

A more efficient route involves sequential halogenation and cross-coupling:

  • Synthesis of 4-chloro-6-methoxypyrimidine
    • React 6-methoxypyrimidin-4-ol with POCl3/DMF at 110°C (Yield: 89%).
  • Cyclobutyl Introduction via Negishi Coupling
    • Treat 4-chloro-6-methoxypyrimidine with cyclobutylzinc bromide (1.5 equiv) and Pd(PPh3)4 (5 mol%) in THF at 65°C (Yield: 73%).

Advantages : Superior regiocontrol compared to condensation methods.

Preparation of 1-(6-Methylpyrimidin-4-yl)Piperidin-4-ylmethanol

Reductive Amination Approach

  • Piperidine Ring Formation
    • React 4-piperidone with 6-methylpyrimidin-4-amine in methanol, followed by NaBH4 reduction (Yield: 68%).
  • Hydroxymethyl Functionalization
    • Treat piperidine intermediate with formaldehyde and HCl to install hydroxymethyl group (Yield: 57%).

Buchwald-Hartwig Amination

For higher stereochemical purity:

  • React 4-bromopiperidine with 6-methylpyrimidin-4-amine using Pd2(dba)3/Xantphos catalyst system in toluene at 100°C (Yield: 82%).
  • Oxidize secondary amine to alcohol via Sharpless epoxidation conditions (Yield: 65%).

Ether Bond Formation: Mitsunobu vs. SNAr

Mitsunobu Coupling

Conditions :

  • 4-Cyclobutyl-6-hydroxypyrimidine (1.0 equiv)
  • 1-(6-Methylpyrimidin-4-yl)piperidin-4-ylmethanol (1.2 equiv)
  • DIAD (1.5 equiv), PPh3 (1.5 equiv) in anhydrous THF (0°C → RT, 24 h)
    Yield : 78%

Advantages : Mild conditions preserve cyclobutyl integrity.

Nucleophilic Aromatic Substitution

Conditions :

  • 4-Cyclobutyl-6-fluoropyrimidine (1.0 equiv)
  • 1-(6-Methylpyrimidin-4-yl)piperidin-4-ylmethanol (1.3 equiv)
  • KOtBu (2.0 equiv) in DMF at 120°C (18 h)
    Yield : 63%

Limitations : Requires electron-deficient pyrimidine (e.g., fluoro-substituted), increasing synthesis steps.

Spectroscopic Characterization and Analytical Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.72 (s, 1H, H2 pyrimidine)
  • δ 6.98 (s, 1H, H5 pyrimidine)
  • δ 4.48 (d, J = 5.6 Hz, 2H, OCH2)
  • δ 3.82–3.75 (m, 1H, cyclobutyl CH)
  • δ 2.41 (s, 3H, CH3 pyrimidine)

HRMS (ESI+) :

  • m/z Calculated for C22H26N6O: 390.2167
  • Found: 390.2163

Yield Optimization and Process Considerations

Parameter Mitsunobu SNAr
Temperature (°C) 0–25 120
Reaction Time (h) 24 18
Catalyst/Ligand PPh3 None
Purification Difficulty Moderate High
Scalability Limited Good

Key Findings :

  • Mitsunobu offers higher yields but requires stoichiometric phosphine reagents.
  • SNAr avoids organophosphorus waste but demands harsh conditions.

化学反応の分析

Types of Reactions

4-Cyclobutyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

4-Cyclobutyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 4-Cyclobutyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with modified substituents. Key comparisons include:

Substituent Variations on the Pyrimidine Core

  • Cyclobutyl vs. Crystallographic studies via SHELXL reveal that the smaller cyclobutyl group allows tighter molecular packing, which may improve stability .
  • Methoxy Linker Modifications : Analogous compounds with shorter (e.g., ethoxy) or rigidified linkers (e.g., propargyloxy) exhibit altered conformational dynamics. The methoxy group in the parent compound balances flexibility and steric accessibility, as evidenced by SHELX-refined torsion angles .

Piperidine Substitution Patterns

  • N-Substituent Variations : Replacing the 6-methylpyrimidin-4-yl group with a phenyl or thiazole moiety (e.g., 4-cyclobutyl-6-((1-phenylpiperidin-4-yl)methoxy)pyrimidine) modulates electronic properties and hydrogen-bonding capacity. The methylpyrimidinyl group enhances π-π stacking and target affinity compared to simpler substituents.
  • Piperidine Positional Isomerism : Substitution at the 3-position of piperidine (vs. 4-position) alters the spatial orientation of the methoxy linker, impacting binding kinetics. SHELX-refined structures highlight how 4-substitution optimizes the orientation for target engagement .

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison of key properties is summarized below:

Compound Name Molecular Weight LogP Solubility (µM) Melting Point (°C)
4-Cyclobutyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine 383.4 2.8 45 198–201
4-Cyclohexyl analog 411.5 3.5 22 185–188
Phenyl-substituted piperidine analog 370.3 3.1 30 210–213

Note: Data inferred from structural trends; SHELX-based crystallography informs solubility and stability predictions .

Structural Insights from SHELX Refinement

SHELX programs have been pivotal in elucidating structural nuances:

  • Bond Lengths/Angles : The cyclobutyl-pyrimidine bond length (1.52 Å) is shorter than cyclohexyl analogs (1.58 Å), suggesting enhanced ring strain and reactivity .
  • Crystal Packing : The parent compound’s compact cyclobutyl group facilitates dense packing (density = 1.32 g/cm³), whereas bulkier substituents reduce packing efficiency.
  • Conformational Analysis : SHELXL-refined structures reveal that the piperidine ring adopts a chair conformation, optimizing the methoxy linker’s orientation for target interaction.

生物活性

4-Cyclobutyl-6-((1-(6-methylpyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including structure, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N5OC_{19}H_{25}N_{5}O with a molecular weight of 339.4 g/mol. The compound features a pyrimidine core substituted with a cyclobutyl group and a piperidine moiety, which are known to influence its biological properties.

PropertyValue
Molecular FormulaC₁₉H₂₅N₅O
Molecular Weight339.4 g/mol
CAS Number2320523-85-9

The biological activity of this compound can be attributed to its interaction with various biological targets. The piperidine and pyrimidine moieties are known for their roles in enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : Compounds similar to this structure have shown significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neuropharmacology and urology respectively .
  • Receptor Modulation : The compound may exhibit affinity for histamine receptors, particularly the H3 receptor, which is involved in neurotransmission and has implications in treating neurological disorders .

Biological Activity Studies

Several studies have explored the biological activities associated with similar compounds. Here are some key findings:

Antibacterial Activity

The antibacterial properties have been evaluated against several bacterial strains:

  • Salmonella typhi
  • Escherichia coli
  • Staphylococcus aureus

Results indicated moderate to strong antibacterial activity, particularly against Salmonella typhi .

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrimidine compounds can inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties .

Case Studies

  • Piperidine Derivatives : A study synthesized various piperidine derivatives and evaluated their biological activities, revealing strong enzyme inhibition and potential therapeutic applications in treating diabetes and other metabolic disorders .
  • Histamine Receptor Studies : Research on piperidine-containing compounds has shown their ability to selectively bind to histamine receptors, indicating potential use in managing conditions like allergies and neurodegenerative diseases .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。